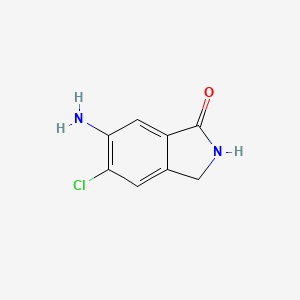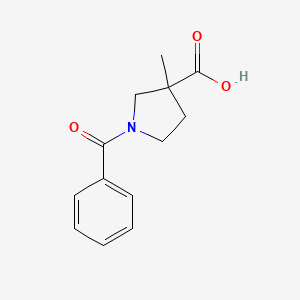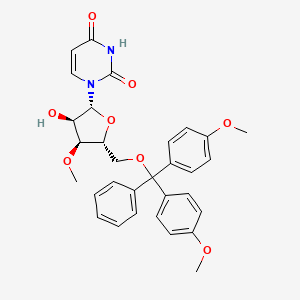
6-Amino-5-chloro-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-chloro-1-isoindolinone is a heterocyclic compound that features an isoindolinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both amino and chloro substituents on the isoindolinone ring makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chloro-1-isoindolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with ammonia or an amine source, followed by reduction of the nitro group to an amino group. The reaction conditions often require the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-5-chloro-1-isoindolinone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The scalability of the synthetic route is crucial for industrial applications, and methods such as high-pressure hydrogenation may be employed for efficient reduction of the nitro group.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-chloro-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated isoindolinone.
Substitution: Formation of various substituted isoindolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-chloro-1-isoindolinone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 6-Amino-5-chloro-1-isoindolinone exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but often include key enzymes or receptors that play a role in disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-isoindolinone: Lacks the amino group, making it less versatile for certain synthetic applications.
6-Amino-1-isoindolinone:
5,6-Dichloro-1-isoindolinone: Contains an additional chloro group, which can influence its chemical properties and reactivity.
Uniqueness
6-Amino-5-chloro-1-isoindolinone is unique due to the presence of both amino and chloro substituents on the isoindolinone ring
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
6-amino-5-chloro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3,10H2,(H,11,12) |
InChI-Schlüssel |
NHUAOBIEFUMPMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2C(=O)N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)

![2-Benzo[b]furancarboxamide,3-amino-6-methoxy-](/img/structure/B13911303.png)
![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)


![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)




